molecular formula C6H8N2O3 B2708286 3-(methoxymethyl)-1H-pyrazole-5-carboxylic acid CAS No. 840504-40-7

3-(methoxymethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B2708286
CAS RN: 840504-40-7
M. Wt: 156.141
InChI Key: UAJNGJPTGMEKLM-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family. It is commonly used in scientific research for its unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on the synthesis, structural, and spectroscopic evaluations, including nonlinear optical properties of related pyrazole compounds. These compounds exhibit interesting intermolecular hydrogen bond interactions and are evaluated for their nonlinear optical activity due to small energy gaps between the frontier molecular orbitals (Ö. Tamer et al., 2015).

Auxin Activities and Agricultural Chemistry

  • Research on acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia synthesized from derivatives of 3-(methoxymethyl)-1H-pyrazole-5-carboxylic acid showed limited auxin activities. These compounds were also tested for antiblastic effects on wheat germ, highlighting their potential in agricultural applications (A. Yue et al., 2010).

Material Science and Corrosion Inhibition

  • In the realm of materials science, derivatives of this compound were investigated for their corrosion protection behavior on mild steel in acidic solutions. The study combined gravimetric, electrochemical methods, and computational approaches to assess the efficiency of these compounds as corrosion inhibitors (P. Paul et al., 2020).

Cytotoxicity and Potential Anticancer Activity

  • Another significant area of application is in the synthesis of novel pyrazole derivatives with potential anticancer activity. Compounds derived from this compound were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating the potential for development into anticancer agents (Ashraf S. Hassan et al., 2014).

Electrochemiluminescence and Optical Applications

  • Transition metal complexes involving derivatives of this compound exhibited highly intense electrochemiluminescence (ECL) in solutions. These findings are pivotal for the development of ECL-based sensors and devices, demonstrating the versatility of pyrazole-based compounds in advanced materials science (C. Feng et al., 2016).

properties

IUPAC Name

5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-3-4-2-5(6(9)10)8-7-4/h2H,3H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJNGJPTGMEKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

840504-40-7
Record name 3-(methoxymethyl)-1H-pyrazole-5-carboxylic acid
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